2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a pyridazinone core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 5-bromopyrimidin-2-yl group. The bromine atom at position 5 of the pyrimidine ring may enhance electrophilic reactivity or binding interactions compared to non-halogenated analogs .
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARMYJRNRZDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Bromopyrimidine Moiety: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The bromopyrimidine and piperidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Quality Control: Ensuring consistency and compliance with regulatory standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the pyridazinone core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical assays.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for its use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites, while the piperidine and pyridazinone rings contribute to the overall binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
lists several pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or methylpiperazine substituents. For example:
- 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Key Differences :
- The 5-bromopyrimidine substituent in the target compound contrasts with the benzodioxolyl group in analogs, which may influence solubility and target selectivity .
Piperidine-Containing Pyridazinones
describes 6-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one, a dihydropyridazinone derivative with a pyrazine-oxadiazole substituent. Comparison:
- The target compound’s piperidine-methyl group introduces a basic nitrogen center, absent in the compound. This could enhance membrane permeability or receptor binding.
- The bromopyrimidine group in the target compound may confer stronger π-π stacking interactions compared to the pyrazine-oxadiazole moiety .
Fluorinated Piperidine Derivatives
includes fluorinated analogs such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1).
Key Contrasts :
- The cyclopropyl group in the target compound introduces steric constraints absent in the methyl-substituted pyrido-pyrimidinones of .
Pharmacological and Physicochemical Data (Hypothetical Table)
Notes:
- Cyclopropyl substitution may enhance metabolic stability relative to linear alkyl chains in fentanyl analogs (e.g., para-methylfentanyl) .
Challenges :
- Steric hindrance from the cyclopropyl group may complicate cyclization steps.
- Bromine’s susceptibility to elimination or substitution requires controlled reaction conditions .
Biological Activity
The compound 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, particularly in the context of cancer therapy.
Chemical Structure and Properties
The compound features a complex structure combining a pyrimidine ring, a piperidine moiety, and a dihydropyridazinone framework. The presence of a bromine atom in the pyrimidine ring enhances lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN5O |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 2097925-21-6 |
The primary biological activity of this compound is as an inhibitor of tyrosine kinases , particularly the Met kinase. Tyrosine kinases play a crucial role in signaling pathways related to cell growth and proliferation, making this compound a candidate for cancer therapeutics.
Inhibition Studies
In vitro studies have demonstrated that the compound effectively inhibits Met kinase activity. The structure-activity relationship (SAR) analyses indicate that modifications to the compound can enhance its inhibitory potency and selectivity against specific kinases, which is essential for minimizing side effects during therapeutic applications.
Biological Activity and Case Studies
Several studies have highlighted the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound can significantly reduce the proliferation of various cancer cell lines through its action on Met kinase .
- Selectivity and Potency : Modifications to the dihydropyridazinone scaffold have been shown to improve selectivity for Met over other kinases, enhancing its therapeutic potential .
- Binding Affinity : Interaction studies using surface plasmon resonance (SPR) have revealed strong binding affinity to Met kinase, supporting its role as a selective inhibitor .
Comparative Analysis with Related Compounds
The following table compares the target compound with other known kinase inhibitors:
| Compound Name | Target Kinase | Unique Features |
|---|---|---|
| This compound | Met | Complex structure with enhanced lipophilicity |
| Tepotinib | Met | Approved for specific cancer types |
| Erlotinib | EGFR | Primarily used for lung cancer treatment |
| Crizotinib | ALK/c-Met | Dual action on multiple kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
